molecular formula C10H13BrN2 B3166342 2-(2-Bromophenyl)piperazine CAS No. 910444-36-9

2-(2-Bromophenyl)piperazine

Cat. No.: B3166342
CAS No.: 910444-36-9
M. Wt: 241.13 g/mol
InChI Key: ZDTWPFQUEVKTCT-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to a piperazine moiety

Biochemical Analysis

Biochemical Properties

2-(2-Bromophenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes such as cytochrome P450, which is involved in the metabolism of many drugs . The interaction with cytochrome P450 can lead to altered metabolic pathways and affect the pharmacokinetics of co-administered drugs. Additionally, this compound can bind to receptor sites on proteins, influencing their activity and function.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, this compound has demonstrated cytotoxic effects, leading to apoptosis or programmed cell death . This compound can also modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of substrates . This inhibition can result in increased levels of certain drugs or endogenous compounds in the body. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Over extended periods, it may undergo degradation, leading to the formation of by-products that could influence its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-cancer activity . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . The threshold for these effects depends on the specific animal model and the duration of exposure. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into more hydrophilic metabolites for excretion . This compound can also interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of various metabolites. Understanding these pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to have high gastrointestinal absorption but does not readily cross the blood-brain barrier . This selective distribution can influence its therapeutic and toxic effects. Additionally, the compound’s lipophilicity and solubility play a role in its localization and accumulation within different tissues.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis in cancer cells. The precise localization can determine the compound’s efficacy and potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)piperazine typically involves the reaction of 2-bromophenylamine with piperazine. One common method is the Buchwald–Hartwig amination, where 2-bromophenylamine is coupled with piperazine in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction can lead to different functionalized compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromophenyl)piperazine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the bromine atom can significantly affect the compound’s interactions with other molecules and its overall properties .

Properties

IUPAC Name

2-(2-bromophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTWPFQUEVKTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661514
Record name 2-(2-Bromophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910444-36-9
Record name 2-(2-Bromophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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